molecular formula C18H22O2 B14324306 1,4-Naphthalenedione, 2,3-bis(1,1-dimethylethyl)- CAS No. 104582-10-7

1,4-Naphthalenedione, 2,3-bis(1,1-dimethylethyl)-

Cat. No.: B14324306
CAS No.: 104582-10-7
M. Wt: 270.4 g/mol
InChI Key: WCFWUDWAINZKJZ-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2,3-bis(1,1-dimethylethyl)- is a chemical compound with a molecular formula of C18H24O2 It is a derivative of 1,4-naphthoquinone, where the hydrogen atoms at positions 2 and 3 are replaced by tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 2,3-bis(1,1-dimethylethyl)- typically involves the alkylation of 1,4-naphthoquinone with tert-butyl groups. One common method is the Friedel-Crafts alkylation reaction, where 1,4-naphthoquinone reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2,3-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives with additional oxygen functionalities, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

1,4-Naphthalenedione, 2,3-bis(1,1-dimethylethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2,3-bis(1,1-dimethylethyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making the compound a potential candidate for anticancer therapy. Additionally, its ability to interact with enzymes and proteins can modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: The parent compound, which lacks the tert-butyl groups.

    2,3-Dimethoxynaphthalene-1,4-dione: A derivative with methoxy groups instead of tert-butyl groups.

    1,4-Naphthalenedione, 2-hydroxy-3-methyl-: Another derivative with different substituents.

Uniqueness

1,4-Naphthalenedione, 2,3-bis(1,1-dimethylethyl)- is unique due to the presence of tert-butyl groups, which can influence its chemical reactivity and biological activity. The bulky tert-butyl groups can provide steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.

Properties

CAS No.

104582-10-7

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

2,3-ditert-butylnaphthalene-1,4-dione

InChI

InChI=1S/C18H22O2/c1-17(2,3)13-14(18(4,5)6)16(20)12-10-8-7-9-11(12)15(13)19/h7-10H,1-6H3

InChI Key

WCFWUDWAINZKJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=O)C2=CC=CC=C2C1=O)C(C)(C)C

Origin of Product

United States

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